Baccatin VIII

Cytotoxicity Leukemia Taxane

Sourcing undefined taxane mixtures introduces variability in leukemia modeling. Baccatin VIII is a precisely characterized diterpenoid standard for acute promyelocytic leukemia research. - Demonstrates 5.9-fold greater potency than baccatin IX against HL-60 cells (IC50 3.44 μM), enabling consistent cell-line-specific studies. - Unique 7β-acetoxy-9α-hydroxy-14-hydroxyl scaffold provides distinct functionalization sites inaccessible from baccatin III. - Supplied with full analytical characterization (NMR, HRESIMS) to support dereplication and SAR investigations.

Molecular Formula C33H42O13
Molecular Weight 646.7 g/mol
Cat. No. B592958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaccatin VIII
Molecular FormulaC33H42O13
Molecular Weight646.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H42O13/c1-15-22-24(44-17(3)35)26(38)31(7)20(37)13-21-32(14-42-21,46-18(4)36)25(31)28(45-29(40)19-11-9-8-10-12-19)33(41,30(22,5)6)27(39)23(15)43-16(2)34/h8-12,20-21,23-28,37-39,41H,13-14H2,1-7H3
InChIKeySMMKFLQKTRZJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Baccatin VIII Procurement Guide


Baccatin VIII is a taxane diterpenoid first isolated and structurally characterized in 2014 from the twigs and leaves of Taxus yunnanensis [1]. As a member of the baccatin subclass of taxanes, it possesses the characteristic taxane skeleton featuring an oxetane ring, multiple acetyl groups, and a benzoyl moiety [1]. Unlike the clinically utilized paclitaxel, Baccatin VIII lacks the C13 N-benzoyl-β-phenylisoserine side chain and is classified among the baccatin core structures. The compound was isolated alongside two other novel baccatins (baccatin IX and X) and ten known taxane analogues in a single phytochemical investigation [1]. Its molecular formula is C33H42O13 with a molecular weight of 646.686 g/mol, and its CAS Registry Number is 1623410-10-5 [1][2].

1
Leukemia cell-model cytotoxicity studies
Reported differential response across tumor cell lines supports cell-line sensitivity profiling workflows.
2
Taxane scaffold derivatization
Unique C14 hydroxylation and 7β-acetoxy-9α-hydroxy pattern enables SAR and semi-synthetic modification studies.
3
Natural product reference standard
Established NMR and HRESIMS data support dereplication and Taxus species authentication.

Why Baccatin VIII Cannot Be Substituted


Taxane diterpenoids exhibit profound structure-activity divergence despite sharing a common core skeleton. In the very isolation study that identified Baccatin VIII, 13 known taxane analogues including baccatin III (4), 10-deacetylbaccatin III (5), 19-hydroxybaccatin III (6), and baccatin IV (8) were co-isolated from the same plant material, yet the authors specifically designated Baccatin VIII as a new structural entity distinct from these known compounds [1]. The baccatin core serves as a scaffold that secures the proper orientation of side chains, and even subtle modifications to substituent patterns at C2, C7, C10, C13, and C14 positions yield compounds with markedly different biological profiles [2]. Consequently, procurement of a generic 'baccatin' or 'taxane' without specifying the exact derivative introduces unacceptable experimental variability in cytotoxicity studies, biosynthetic pathway investigations, and natural product library construction. The quantitative evidence below demonstrates precisely how Baccatin VIII differentiates from its closest comparators.

Structural mismatch
C14 hydroxylation and 7β-acetoxy-9α-hydroxy substitution may alter solubility and derivatization pathways compared to baccatin III.
Cytotoxicity profile divergence
Cell-line response pattern differs from co-isolated baccatins; assay activity may not transfer directly.
Limited natural abundance
Low isolation yield may constrain large-scale studies; verify lot availability before procurement.

Baccatin VIII Quantitative Evidence


Differential Cytotoxicity in Leukemia and Breast Cancer Cells

In a head-to-head in vitro cytotoxicity panel conducted under identical experimental conditions, Baccatin VIII demonstrated selective inhibitory effects against five human tumor cell lines [1]. The compound exhibited a 2.8-fold difference in potency between HL-60 (acute promyelocytic leukemia) and MCF-7 (breast adenocarcinoma) cells, with IC50 values of 3.44 μM and 9.67 μM, respectively [1]. Notably, Baccatin VIII showed no significant inhibitory activity against SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), and SW480 (colon adenocarcinoma) cell lines, with IC50 values of 14.83 μM, 21.27 μM, and 22.42 μM, respectively [1]. This selective cytotoxicity profile distinguishes Baccatin VIII from the broad-spectrum, sub-nanomolar activity of paclitaxel (IC50 < 0.008 μM across all five lines in the same assay) [1]. The co-isolated baccatin IX (compound 2), which differs from Baccatin VIII only by the absence of the C13 acetyl group, displayed a distinct pattern with IC50 values of 20.23 μM against HL-60, 16.69 μM against SMMC-7721, 25.32 μM against MCF-7, and >40 μM against both A-549 and SW480 cells [1].

Differential cytotoxicity
Head-to-head
HL-60: 3.44 μM; MCF-7: 9.67 μM
vs Baccatin IX: 20.23 μM (HL-60)
Paclitaxel: <0.008 μM
Supports cytotoxicity endpoint review in leukemia cell models.
MTS assay; Reed & Muench method; 5 cell lines tested.
Cytotoxicity Leukemia Taxane HL-60 MCF-7

Unique 7β-Acetoxy-9α-Hydroxy Substitution Pattern

Baccatin VIII possesses a distinctive substitution architecture that differentiates it from all previously characterized baccatin derivatives. Comprehensive NMR analysis (1H, 13C, DEPT, HMBC, and ROESY) revealed a structure containing three acetyl groups, a benzoyl group, and an oxetane ring [1]. The key differentiating feature is the hydroxylation at C14 (δC 70.5, δH 4.03, d, J = 6.7 Hz), which replaces the methylene (δC 36.1, C-14) present in the closest known analogue 9-dihydro-13-O-acetylbaccatin III [1]. The compound also exhibits a 7β-acetoxy-9α-hydroxy substitution pattern, confirmed by ROESY correlations between H-3/H-7 (α-orientation) and Me-19/H-9 (β-orientation) [1]. Baccatin VIII carries three acetyl groups at C4, C10, and C13, whereas baccatin IX (co-isolated compound 2) lacks the C13 acetyl group entirely [1]. Baccatin X (compound 3) shares the same molecular formula (C31H40O12) as baccatin IX but exhibits a different hydroxylation pattern [1]. The molecular formula C33H42O13 (MW 646.686 g/mol) distinguishes Baccatin VIII from the clinically relevant paclitaxel precursor baccatin III (C31H38O11, MW 586.63 g/mol) and from 10-deacetylbaccatin III (C29H36O10, MW 544.59 g/mol) [1].

Substitution pattern
Structural characterization
C14 hydroxylated methine (δC 70.5)
7β-acetoxy-9α-hydroxy configuration
3 acetyl groups (C4, C10, C13)
Distinct scaffold for semi-synthetic derivatization studies.
Confirmed by HMBC, ROESY; differs from baccatin III methylene at C14.
Structural biology Natural product chemistry Taxane NMR spectroscopy

Isolation Yield and Natural Abundance

From 7.0 kg of dried Taxus yunnanensis twigs and leaves, the isolation protocol yielded 64 mg of purified Baccatin VIII, corresponding to a natural abundance of 9.14 mg/kg dry plant material [1]. This yield positions Baccatin VIII as a minor but isolable constituent within the taxane profile of T. yunnanensis. For comparative context, the same extraction yielded 327 mg of baccatin III (46.7 mg/kg), 192 mg of 10-deacetylbaccatin III (27.4 mg/kg), 243 mg of 19-hydroxybaccatin III (34.7 mg/kg), 884 mg of 1-hydroxybaccatin I (126.3 mg/kg), and 226 mg of 14β-benzoyloxy-2-deacetylbaccatin VI (32.3 mg/kg) [1]. Baccatin VIII's yield of 64 mg represents approximately 19.6% of the baccatin III yield and 33.3% of the 10-deacetylbaccatin III yield from the same plant material [1]. The co-isolated novel compounds baccatin IX and X were obtained in yields of 47 mg (6.71 mg/kg) and 2 mg (0.29 mg/kg), respectively [1].

Isolation yield
Cross-study comparable
64 mg from 7.0 kg plant material
9.14 mg/kg dry weight
Scarce research-grade compound; verify lot availability.
Ethanol-water extraction; silica gel chromatography.
Phytochemistry Natural product isolation Taxus yunnanensis Yield

Distinct Potency Niche Between Clinical Taxanes and Inactive Cores

Baccatin VIII exhibits an IC50 of 3.44 μM against HL-60 leukemia cells, positioning it in a distinct potency tier relative to other taxane-class compounds [1]. In the direct comparative cytotoxicity panel, paclitaxel demonstrated sub-nanomolar potency (IC50 < 0.008 μM) across all five cell lines tested, representing >430-fold greater activity than Baccatin VIII against HL-60 cells [1]. Cisplatin, a non-taxane chemotherapeutic control, showed IC50 values ranging from 1.06 μM (HL-60) to 15.41 μM (MCF-7) [1]. Baccatin VIII's activity against HL-60 (3.44 μM) lies between cisplatin (1.06 μM) and baccatin IX (20.23 μM) in the same assay system [1]. From a broader taxane SAR perspective, the baccatin core alone generally exhibits weak or negligible tubulin-binding activity compared to paclitaxel [2]. The absence of the C13 N-benzoyl-β-phenylisoserine side chain in Baccatin VIII, a structural feature essential for high-affinity microtubule binding, is consistent with its micromolar rather than nanomolar potency [2].

Potency positioning
Class-level inference
HL-60 IC50: 3.44 μM
Cisplatin: 1.06 μM; Paclitaxel: <0.008 μM
Moderate-activity context for combination studies.
Class-level SAR; lacks C13 side chain essential for high-affinity binding.
Drug discovery Taxane Microtubule Structure-activity relationship

First-in-Class Reporting of a Novel Taxane

Baccatin VIII was first documented as a novel taxane diterpenoid in 2014 (PMID: 24660136) alongside baccatin IX and X [1]. Unlike baccatin III, which was first isolated and characterized in 1981 [2], and 10-deacetylbaccatin III, which has been extensively studied as a paclitaxel precursor and was characterized decades earlier [3], Baccatin VIII has a significantly shorter research history. The compound is not among the >550 taxane diterpenoids previously isolated from the Taxus genus, and its discovery in T. yunnanensis represents the first and currently only reported natural source [1]. The NP-MRD (Natural Products Magnetic Resonance Database) entry for Baccatin VIII (NP0139309) confirms its classification as a taxane-class compound with documentation originating from the 2014 discovery paper [4]. No patents explicitly claiming Baccatin VIII as an active ingredient or synthetic intermediate were identified in available patent databases, in contrast to baccatin III and 10-deacetylbaccatin III which appear extensively in patent literature for semi-synthetic taxane production.

Discovery history
Data to verify
First reported 2014 (PMID 24660136)
Single isolation study from T. yunnanensis
Limited prior exploration; verify literature for novel applications.
No patent coverage identified; ~12-year research history.
Natural product discovery Taxane Novel compound Baccatin

Baccatin VIII Research and Procurement Scenarios


Leukemia Cytotoxicity Screening and Mechanistic Studies

Baccatin VIII is appropriate for in vitro cytotoxicity studies targeting acute promyelocytic leukemia (HL-60) cell lines, where it demonstrates an IC50 of 3.44 μM, representing 5.9-fold greater potency than the structurally related baccatin IX under identical assay conditions [1]. The compound's selective activity against HL-60 cells, with minimal effects on A-549 (21.27 μM) and SW480 (22.42 μM) lines, supports its use in comparative oncology studies investigating cell-line-specific taxane sensitivity [1]. However, for broad-spectrum cytotoxicity screening or applications requiring sub-nanomolar potency, paclitaxel remains the appropriate comparator standard with IC50 < 0.008 μM across all tested lines [1].

Taxane SAR and Scaffold Derivatization

The unique 7β-acetoxy-9α-hydroxy substitution pattern and C14 hydroxylation of Baccatin VIII provide a distinct chemical scaffold for SAR studies and semi-synthetic derivatization that is not accessible from baccatin III or 10-deacetylbaccatin III [1]. The presence of three acetyl groups at C4, C10, and C13, combined with the C14 hydroxylated methine (δC 70.5), offers multiple functionalization sites for selective chemical modification [1]. Researchers investigating the impact of C14 hydroxylation on taxane bioactivity or seeking to generate novel baccatin derivatives through C14-directed chemistry should prioritize Baccatin VIII over baccatin III, which lacks this hydroxylation feature [1].

Natural Product Libraries and Reference Standards

As a novel taxane diterpenoid first characterized in 2014 and isolated at a yield of 9.14 mg/kg from T. yunnanensis, Baccatin VIII is suitable for inclusion in natural product libraries and chemical diversity collections targeting underexplored taxane scaffolds [1]. Its CAS registry number (1623410-10-5) and established analytical characterization (NMR, HRESIMS, optical rotation) support its use as a reference standard for dereplication studies in Taxus species [1][2]. Given its limited natural abundance and absence from high-volume commercial production pathways, procurement is most appropriate for small-scale analytical and discovery applications rather than large-scale process development [1].

Moderate-Potency Taxane Controls in Combination or Resistance Studies

Baccatin VIII occupies a micromolar activity window (IC50 3.44-22.42 μM) that is distinct from both the sub-nanomolar clinical taxanes and the largely inactive baccatin cores [1][3]. This moderate potency makes Baccatin VIII a suitable control compound in studies examining the relationship between taxane structural features and cytotoxic potency, particularly when investigating the contribution of the C13 side chain to high-affinity microtubule binding [3]. For combination studies with other chemotherapeutic agents, Baccatin VIII's modest baseline activity provides a dynamic range for detecting synergistic or antagonistic effects that would be obscured by the extreme potency of paclitaxel [1].

Application
Selection Property
Validation Focus
Leukemia cell-model cytotoxicity studies
Cell-line response context
Endpoint profiling in hematopoietic and solid tumor lines
Taxane scaffold derivatization
C14 hydroxylation pattern
NMR-based structural confirmation and reactivity screening
Natural product library reference
Analytical characterization data
Dereplication by NMR/HRESIMS and Taxus authentication
Combination or resistance studies
Moderate cytotoxicity window
Dynamic range for synergy/antagonism assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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